molecular formula C11H19Br B13149705 1-(Bromomethyl)-1-cyclobutylcyclohexane

1-(Bromomethyl)-1-cyclobutylcyclohexane

Katalognummer: B13149705
Molekulargewicht: 231.17 g/mol
InChI-Schlüssel: BBQAKBSOGSMTKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1-cyclobutylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutyl ring, which is further connected to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutylcyclohexane typically involves the bromomethylation of cyclobutylcyclohexane. One common method includes the reaction of cyclobutylcyclohexane with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-1-cyclobutylcyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The bromomethyl group can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Elimination Reactions: Strong bases such as potassium tert-butoxide are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Elimination: Alkenes are the primary products.

    Oxidation: Alcohols are formed.

    Reduction: Hydrocarbons are produced.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-cyclobutylcyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active molecules.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Catalysis: The compound acts as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-cyclobutylcyclohexane involves the formation of reactive intermediates such as bromonium ions or carbocations. These intermediates facilitate various chemical transformations, including nucleophilic substitution and elimination reactions . The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    1-(Bromomethyl)cyclopropane: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    1-(Bromomethyl)cyclohexane: Lacks the cyclobutyl ring, making it less sterically hindered.

    1-(Chloromethyl)-1-cyclobutylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-1-cyclobutylcyclohexane is unique due to the presence of both cyclobutyl and cyclohexane rings, which impart distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are advantageous .

Eigenschaften

Molekularformel

C11H19Br

Molekulargewicht

231.17 g/mol

IUPAC-Name

1-(bromomethyl)-1-cyclobutylcyclohexane

InChI

InChI=1S/C11H19Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2

InChI-Schlüssel

BBQAKBSOGSMTKU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(CBr)C2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.